11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid
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Overview
Description
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid is a brominated organic compound with a complex structure.
Preparation Methods
The synthesis of 11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by a series of reactions to introduce the trimethyl and trienoic acid groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.
Medicine: Research has indicated its potential as an antibacterial agent, especially against drug-resistant bacteria
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the autophosphorylation of histidine protein kinase, which is essential for the survival of certain bacteria . This inhibition disrupts bacterial signaling pathways, leading to antibacterial effects .
Comparison with Similar Compounds
11-Bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid can be compared with other brominated organic compounds and trienoic acids. Similar compounds include:
11-Bromo-4,4,7-trimethylundeca-2,6,10-trienoic acid: Another brominated trienoic acid with similar antibacterial properties.
Zerumbone derivatives: Compounds derived from zerumbone that exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the combination of bromine and trienoic acid groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
387868-63-5 |
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Molecular Formula |
C15H23BrO2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
11-bromo-4,4,7-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H23BrO2/c1-12(6-5-7-13(2)16)8-10-15(3,4)11-9-14(17)18/h7-9,11H,5-6,10H2,1-4H3,(H,17,18) |
InChI Key |
QKEGEQNDBABUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C=CC(=O)O)CCC=C(C)Br |
Origin of Product |
United States |
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